molecular formula C13H14F3N5OS B11021910 (4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B11021910
M. Wt: 345.35 g/mol
InChI Key: ZIEVGCFQJCLGCY-UHFFFAOYSA-N
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Description

(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a sophisticated hybrid heterocyclic compound designed for advanced pharmaceutical and agrochemical research. This molecule is engineered by conjugating a 4-ethyl-2-methyl-1,3-thiazole carboxamide moiety with a 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold, a structure recognized in scientific literature for its relevance in drug discovery . The core research value of this compound lies in the strategic incorporation of the trifluoromethyl group , a moiety renowned for its ability to profoundly influence the metabolic stability, lipophilicity, and biomolecular binding affinity of lead molecules . The thiazole ring is a privileged structure in medicinal chemistry, frequently found in compounds with a diverse spectrum of biological activities . The specific fusion of these two pharmacophores into a single hybrid entity aligns with the modern pharmacophore hybrid approach in drug design, a strategy aimed at creating novel molecules with improved efficacy and potential multi-target activities . This reagent is provided as a high-purity solid, strictly for Research Use Only (RUO). It is intended for use in institutional and industrial laboratories for hit-to-lead optimization campaigns, mechanism of action studies, and the exploration of new chemical entities in areas such as kinase inhibition or protease modulation. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C13H14F3N5OS

Molecular Weight

345.35 g/mol

IUPAC Name

(4-ethyl-2-methyl-1,3-thiazol-5-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C13H14F3N5OS/c1-3-8-10(23-7(2)17-8)11(22)20-4-5-21-9(6-20)18-19-12(21)13(14,15)16/h3-6H2,1-2H3

InChI Key

ZIEVGCFQJCLGCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2

Origin of Product

United States

Preparation Methods

Representative Procedure (,)

  • Starting Material : 3-Acetylpropyl alcohol or 2-chloro-1-phenylethanone.

  • Reaction with Thiourea :

    • Conditions : Acidic (HCl or H₂SO₄), ethanol reflux.

    • Intermediate : Formation of thioamide derivatives.

  • Cyclization :

    • Reagents : Ethyl 2-chloro-3-oxobutanoate or chloroacetyl chloride.

    • Yield : 70–85% after crystallization.

Example :

Synthesis of the Triazolo-Pyrazine Core

The triazolo[4,3-a]pyrazine scaffold is constructed via cyclization reactions.

Key Steps (,,)

  • Hydrazine Formation :

    • Starting Material : 2,3-Dichloropyrazine.

    • Reaction : Nucleophilic substitution with hydrazine hydrate.

  • Cyclization with Triethoxy Methane :

    • Conditions : Reflux in acetic acid.

    • Intermediate : 3-(Trifluoromethyl)-5,6,7,8-tetrahydrotriazolo[4,3-a]pyrazine.

  • Trifluoromethylation :

    • Reagents : Trifluoroacetic anhydride (TFAA) or CF₃I.

    • Yield : 65–80% after purification.

Example :

Coupling of Thiazole and Triazolo-Pyrazine Fragments

The final step involves forming the methanone linkage between the thiazole and triazolo-pyrazine moieties.

Amide Coupling Using Carbodiimides ( , )

Reagents :

  • Activating Agents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).

  • Additives : HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvents : Dichloromethane (DCM), acetonitrile, or DMF.

Procedure :

  • Activation : Carboxylic acid derivative of the thiazole is activated with EDC/HOBt.

  • Nucleophilic Attack : Reaction with the amine group on the triazolo-pyrazine.

  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, and column chromatography.

Optimized Conditions :

ParameterValueYieldSource
SolventDCM86%
Temperature0°C → RT82%
Coupling AgentEDC/HOBt71.8%
BaseDiisopropylethylamine84.2%

Direct Alkylation ( , )

Alternative Method :

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane.

  • Conditions : Room temperature, 2–24 hours.

  • Yield : 60–73% after HPLC purification.

Purification and Characterization

Purification Methods :

  • Flash Chromatography : Silica gel, eluent = ethyl acetate/hexane (7:3).

  • Recrystallization : Ethanol/water mixtures.

  • HPLC : Reverse-phase C18 column for enantiomeric purity.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.38 (s, 9H, Boc), 2.62–3.02 (m, 4H, CH₂), 4.94 (s, 1H, CH).

  • MS (ESI+) : m/z 345.35 [M+H]⁺.

Challenges and Optimization

Low-Yielding Steps ( , )

  • Enzymatic vs. Chemical Routes : Enzymatic reduction improves chiral purity (no need for chromatography).

  • Solvent Choice : Acetonitrile vs. DCM impacts reaction rate and yield.

Scalability Issues ( , )

  • Cost : Use of EDC/HOBt increases production costs; alternatives like CDI (Carbonyldiimidazole) reduce byproducts.

  • Temperature Control : Exothermic reactions require careful monitoring to avoid decomposition.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
EDC/HOBt CouplingHigh efficiency, mild conditionsRequires anhydrous solvents71–86%
NaBH(OAc)₃ AlkylationNo need for pre-activationLower enantiomeric control60–73%
Enzymatic CouplingEco-friendly, high chiral purityLonger reaction times65–78%

Chemical Reactions Analysis

Key Reactants and Mechanisms

The compound likely forms via nucleophilic acyl substitution , where the nitrogen of the thiazole attacks an acyl group (e.g., from a carbonyl chloride or ester). For example:

  • Thiazole Activation : The thiazole’s nucleophilic nitrogen (N5) could react with an activated carbonyl group (e.g., from a triazolopyrazine-derived acyl chloride).

  • Triazolopyrazine Core : The 3-(trifluoromethyl) triazolopyrazine fragment may be synthesized separately via cyclization reactions involving triazole precursors and trifluoromethyl reagents .

Reaction TypeExample ReagentsConditions
Acyl SubstitutionTriazolopyrazine acyl chloride, thiazoleDMF, K₂CO₃, rt
Triazolopyrazine SynthesisTriazole precursors, CF₃ reagentsHCl, heat, or catalytic conditions

Common Reaction Pathways

  • Hydrolysis : The methanone group may undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

  • Electrophilic Substitution : The trifluoromethyl group is electron-withdrawing, potentially activating adjacent positions for electrophilic attack.

  • Degradation : The fused triazolopyrazine ring may undergo ring-opening under harsh conditions (e.g., strong acids/bases).

Analytical and Characterization Methods

TechniquePurposeKey Observations
NMR Spectroscopy Confirm ketone (CO) and thiazole (N5)Downfield shifts for carbonyl (δ 200–220 ppm)
Mass Spectrometry Molecular weight (C₁₆H₁₃F₃N₅OS)Fragmentation patterns for CF₃ and thiazole
IR Spectroscopy Identify carbonyl (C=O) and C-F bondsStrong absorbance at ~1700 cm⁻¹ (C=O)

Limitations and Challenges

  • Data Gaps : No direct experimental data exists for this specific thiazole-thiazolopyrazine derivative.

  • Synthetic Complexity : Coupling the trifluoromethyl triazolopyrazine with the thiazole may require precise control of reaction conditions to avoid side reactions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The thiazole and triazole moieties present in the compound are known for their antimicrobial properties. Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains. For instance, compounds with thiazole rings have shown effectiveness against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus, with inhibition zones exceeding 20 mm in some cases .

Anticancer Potential
Compounds containing the triazole scaffold have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines. For example, it exhibited an IC50 value of approximately 92.4 µM against human colon adenocarcinoma cells (HCT116), indicating its potential as an anticancer agent . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Neuroprotective Effects
Similar compounds have been shown to possess neuroprotective and anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in activated microglial cells. This suggests that the compound could be beneficial in treating neurodegenerative diseases .

Agrochemistry

Pesticidal Applications
The thiazole derivatives are widely utilized in agrochemicals for crop protection. The presence of trifluoromethyl groups enhances their efficacy against pests and pathogens. Compounds similar to the target compound have been developed for use in integrated pest management systems due to their selective toxicity towards pests while being less harmful to beneficial organisms .

Herbicidal Properties
Research indicates that compounds with thiazole and triazole structures can exhibit herbicidal activity by inhibiting specific biochemical pathways in plants. This makes them valuable in developing new herbicides that are effective yet environmentally friendly .

Material Science

Polymer Chemistry
The unique properties of thiazole-containing compounds make them suitable for applications in polymer chemistry. They can be used as monomers or additives to enhance the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to materials with improved performance characteristics for industrial applications .

Summary of Case Studies

Application Area Findings Reference
Medicinal ChemistrySignificant antimicrobial activity against Enterococcus faecium; anticancer effects on HCT116 cells
AgrochemistryEffective as pesticides; potential herbicidal activity
Material ScienceEnhances thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of (4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural Analogs and Core Modifications

The compound shares structural motifs with several classes of heterocyclic derivatives. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name/ID Core Structure Key Substituents Bioactivity Relevance Reference
Target Compound Thiazole + Triazolo-pyrazine 4-Ethyl-2-methyl (thiazole); CF₃ (triazolo-pyrazine) Potential DPP-4 inhibition, antimicrobial [7, 8]
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-... (9b) 1,2,3-Triazole + thiadiazole Phenyl, methyl, ethyl ester Anti-inflammatory, analgesic [2]
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-... Triazolo-pyrazine + fluorophenyl Trifluorophenyl, butan-2-amine DPP-4 inhibition (antidiabetic) [8, 9]
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a) Pyrazole + thiourea Phenylthiourea Antiproliferative [4]

Key Observations :

  • The trifluoromethyl group in the target compound and the DPP-4 inhibitor in both contribute to enzyme inhibition but differ in peripheral substituents (e.g., fluorophenyl vs. thiazole).
  • Thiazole-containing analogs (e.g., compound 14 in ) often exhibit anti-inflammatory activity, suggesting the target compound may share this property .

Pharmacological Activity Profiles

Table 2: Pharmacological Comparisons
Compound Class Model System/Assay Activity Mechanism/Receptor Interaction Reference
Triazolo-pyrazine derivatives DPP-4 enzyme assay IC₅₀ = 18 nM (potent inhibition) Competitive binding to DPP-4 active site [8, 9]
Thiazole-oxadiazole hybrids Rat paw edema, mice writhing models 60–75% inflammation reduction COX-2 inhibition [1]
Pyrazolyl-thiadiazoles Molecular docking (14-α-demethylase) High binding affinity (ΔG = -9.2 kcal/mol) Antifungal via lanosterol demethylase [11]

Insights :

  • The target compound’s triazolo-pyrazine core aligns with DPP-4 inhibitors (), but its thiazole moiety may redirect activity toward inflammation or microbial targets .
  • Molecular docking studies () suggest trifluoromethyl groups enhance interactions with hydrophobic enzyme pockets, a feature likely shared by the target compound.

Biological Activity

The compound (4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazole ring and a triazole moiety. The presence of trifluoromethyl and ethyl groups contributes to its unique properties. The molecular formula is C_{15}H_{15F_3N_5OS with a molecular weight of 345.35 g/mol .

PropertyValue
Molecular FormulaC₁₅H₁₅F₃N₅OS
Molecular Weight345.35 g/mol
CAS Number1374532-12-3

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds similar to the target compound. For instance, derivatives containing triazole rings have shown significant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. One study reported that certain triazole derivatives exhibited median effective doses (ED50) as low as 15.2 mg/kg in rat PTZ tests, demonstrating their potential for seizure control .

Antioxidant Activity

The antioxidant properties of thiazole and triazole derivatives have been investigated using various assays. For example, a study indicated that synthesized compounds showed radical scavenging abilities comparable to vitamin C. The best-performing compound exhibited an IC50 value of approximately 202.20 µM, highlighting the potential of these derivatives in combating oxidative stress .

Antimicrobial Activity

The biological activity of benzothiazole and benzoxazole derivatives has been well documented, showing broad-spectrum antimicrobial effects. A related compound demonstrated inhibition rates against Xanthomonas oryzae and other pathogens at concentrations as low as 36.8 mg/L . This suggests that the thiazole component in the target compound may confer similar antimicrobial properties.

The mechanisms underlying the biological activities of the compound are multifaceted:

  • GABA Receptor Modulation : Some triazole-containing compounds interact with GABA receptors, enhancing their effects on neurotransmission and potentially providing anticonvulsant effects.
  • Sodium Channel Blockade : The ability to block voltage-gated sodium channels is another mechanism observed in related compounds, contributing to their anticonvulsant properties.
  • Oxidative Stress Reduction : The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative damage.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticonvulsantGABA receptor modulation; Sodium channel blockade
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth

Study on Anticonvulsant Activity

In a controlled study involving various triazole derivatives, researchers evaluated their efficacy using both MES and PTZ models. Compounds demonstrated significant protective indices (PIs), with some achieving PIs greater than 25, indicating a favorable therapeutic window .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of synthesized thiazole derivatives. The study utilized DPPH assays to quantify radical scavenging activity, revealing that modifications in substituents significantly impacted antioxidant efficacy .

Q & A

Q. Purification :

  • Use column chromatography with chloroform/methanol gradients (95:5) to separate polar byproducts .
  • Recrystallization in ethyl acetate at 20°C yields stable crystals (110 mg scale reported) .

Q. Characterization :

  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% threshold) .
  • NMR/FTIR : Confirm trifluoromethyl (δ 110–120 ppm in 13C^{13}\text{C} NMR) and thiazole ring (C=S stretch at 650–750 cm1^{-1}) .

Basic: What stability considerations are critical under experimental conditions?

  • Thermal stability : Decomposition observed above 150°C; store at 2–8°C in refrigerated, anhydrous environments .
  • Solubility : Stable in chloroform and methanol but hydrolyzes in aqueous buffers (pH > 8). Use freshly prepared DMSO stock solutions for biological assays .

Advanced: How can molecular docking studies guide biological activity predictions?

  • Target selection : Prioritize enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) due to structural compatibility with triazole-thiazole scaffolds .
  • Docking parameters : Use AutoDock Vina with Lamarckian GA, grid box centered on heme cofactors, and 2.5 Å resolution. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Limitations : Docking scores may overestimate binding; follow up with MD simulations (10 ns) to assess conformational stability .

Advanced: How can in vitro/in vivo correlations be established for pharmacokinetic studies?

  • In vitro : Microsomal stability assays (rat liver microsomes, NADPH cofactor) to predict hepatic clearance. Correlate with LogP (calculated ~2.8) for membrane permeability .
  • In vivo : Use LC-MS/MS for plasma quantification (LOQ 0.1 ng/mL). Monitor metabolites like hydroxylated triazolopyrazine via MRM transitions .

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